Home > Products > Screening Compounds P43337 > 3-(4-Fluoro-2-methyl-benzyl)-piperidine
3-(4-Fluoro-2-methyl-benzyl)-piperidine - 955315-13-6

3-(4-Fluoro-2-methyl-benzyl)-piperidine

Catalog Number: EVT-3196280
CAS Number: 955315-13-6
Molecular Formula: C13H18FN
Molecular Weight: 207.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

The compound can be sourced from various chemical databases and literature, including research articles that discuss its synthesis and biological evaluations. It falls under the category of organic compounds, specifically heterocycles, due to the presence of a nitrogen atom in its ring structure. Piperidines are often used in drug development due to their ability to interact with biological targets effectively.

Synthesis Analysis

The synthesis of 3-(4-Fluoro-2-methyl-benzyl)-piperidine typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available piperidine derivatives and substituted benzyl halides.
  2. N-Alkylation Reaction: A common method involves the N-alkylation of piperidine using 4-fluoro-2-methyl-benzyl bromide or chloride. This reaction can be facilitated by using a base such as sodium hydride or potassium carbonate in an appropriate solvent like dimethylformamide or acetonitrile.
  3. Reaction Conditions: The reaction is usually conducted under reflux conditions to promote the alkylation process, often requiring several hours for completion.
  4. Purification: After the reaction, the product is purified using techniques such as column chromatography to isolate 3-(4-Fluoro-2-methyl-benzyl)-piperidine in high yield.

The specific reaction parameters, such as temperature, time, and concentrations, can significantly affect the yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 3-(4-Fluoro-2-methyl-benzyl)-piperidine features:

  • Piperidine Ring: A six-membered ring containing one nitrogen atom.
  • Substituent: A 4-fluoro-2-methyl-benzyl group attached to the nitrogen atom of the piperidine ring.

Structural Data

  • Molecular Formula: C13_{13}H14_{14}F1_1N
  • Molecular Weight: Approximately 219.26 g/mol
  • 3D Structure: The spatial arrangement of atoms can be determined using techniques like X-ray crystallography or NMR spectroscopy, providing insights into its conformational flexibility and potential interactions with biological targets.
Chemical Reactions Analysis

3-(4-Fluoro-2-methyl-benzyl)-piperidine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the piperidine ring can act as a nucleophile, allowing for further functionalization through electrophilic substitution reactions.
  2. Oxidation Reactions: The benzyl group can undergo oxidation to form corresponding alcohols or ketones.
  3. Formation of Derivatives: The compound can be used as a precursor for synthesizing more complex molecules by introducing additional functional groups through various organic transformations.
Mechanism of Action

The mechanism of action for 3-(4-Fluoro-2-methyl-benzyl)-piperidine largely depends on its interactions with specific biological targets:

  1. Receptor Binding: The compound may act as an antagonist or agonist at certain receptors, particularly those involved in neurotransmission (e.g., dopamine or serotonin receptors).
  2. Enzyme Inhibition: It could inhibit enzymes relevant to various metabolic pathways, thereby influencing physiological responses.

Relevant Data

Studies have shown that modifications on the benzyl moiety can significantly affect binding affinities and biological activity, indicating that structure-activity relationships are crucial for optimizing its pharmacological profile.

Physical and Chemical Properties Analysis

Key Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but may have limited solubility in water.
  • Melting Point: The melting point may vary based on purity but is generally within a specific range indicative of its crystalline nature.

Analytical Techniques

Techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to characterize the compound's physical properties and confirm its identity.

Applications

3-(4-Fluoro-2-methyl-benzyl)-piperidine has several scientific applications:

  1. Pharmaceutical Development: It serves as a lead compound in drug discovery efforts aimed at developing new therapeutics targeting neurological disorders.
  2. Chemical Research: Used in synthetic organic chemistry for exploring structure-activity relationships and developing new piperidine-based compounds.
  3. Biological Studies: Investigated for its potential effects on various biological systems, contributing to understanding drug mechanisms and interactions at the molecular level.
Medicinal Chemistry and Drug Discovery Applications

Dopamine D4 Receptor (D4R) Antagonism for Parkinson’s Disease Therapeutics

Scaffold Rationale: Benzyloxypiperidine Derivatives as Selective D4R Ligands

The 3-benzyloxypiperidine scaffold has emerged as a privileged structural motif for developing selective dopamine D4 receptor (D4R) antagonists. This scaffold addresses key limitations of earlier D4R ligands, such as metabolic instability and poor blood-brain barrier (BBB) penetration. The oxygen atom in the chain adjacent to the piperidine ring introduces hydrogen-bonding capability while reducing stereochemical complexity compared to morpholine-based precursors. Docking studies indicate that the benzyloxy group optimally occupies hydrophobic subpockets within the D4R binding site, with the piperidine nitrogen forming a critical salt bridge with Asp115 in transmembrane helix 3. This molecular recognition profile enables high-affinity binding while maintaining metabolic stability through the elimination of labile functional groups prevalent in earlier D4R antagonists .

Structure-Activity Relationship (SAR) Studies of N-Substituent Modifications

Systematic modification of the N-substituent on the piperidine ring has revealed stringent requirements for D4R antagonism. Introduction of the 3-fluoro-4-methoxybenzyl group at the piperidine nitrogen yields high-affinity ligands (Ki = 135-205 nM), while bulkier substituents dramatically reduce binding. Stereochemistry profoundly influences activity, with (S)-enantiomers exhibiting 15-fold greater potency than their (R)-counterparts (e.g., Ki = 1980 nM for (R)-isomers). Electron-deficient heterocycles at the N-position generally diminish activity, though 6-chloro-2-indole derivatives retain moderate affinity (Ki = 319 nM). The 4-fluoro-3-methylbenzyl substitution pattern, as found in 3-(4-fluoro-2-methyl-benzyl)-piperidine derivatives, achieves an optimal balance of lipophilicity and electronic properties, yielding Ki values of 135-188 nM .

Table 1: SAR of N-Substituents in 3-Benzyloxypiperidine D4R Antagonists

N-SubstituentKi (nM) ± SEMSelectivity (D4 vs D1-D3/D5)CNS MPO Score
3-Fluorobenzyl205.9 ± 12.4>30-fold3.8
3,4-Difluorobenzyl169.0 ± 9.7>30-fold4.1
4-Fluoro-3-methylbenzyl135.2 ± 8.3>30-fold4.3
2-Methylbenzyl343.0 ± 18.2>30-fold3.5
6-Methyl-2-pyridine1040 ± 42>30-fold4.6
(R)-3-Fluoro-4-methoxybenzyl1980 ± 75>30-fold3.9

Selectivity Profiling Against Dopamine Receptor Subtypes (D1-D3, D5)

The 3-(4-fluoro-2-methyl-benzyl)-piperidine scaffold demonstrates exceptional selectivity (>30-fold) for D4R over other dopamine receptor subtypes (D1, D2, D3, D5). This selectivity originates from structural differences in the orthosteric binding pocket, particularly the conformation of the second extracellular loop and the depth of the hydrophobic cleft in D4R. Competitive radioligand binding assays using [³H]N-methylspiperone (D2R, D3R, D4R) and [³H]SCH23390 (D1R, D5R) confirm minimal cross-reactivity at therapeutic concentrations. Molecular dynamics simulations suggest that the 4-fluoro-2-methylbenzyl group sterically clashes with Tyr408 in D2R, while forming favorable van der Waals contacts with Val194 in D4R. This subtype discrimination is pharmacologically essential as off-target activity at D2 receptors could exacerbate motor complications in Parkinson's disease [6].

In Vivo Efficacy in 6-OHDA Mouse Models of L-DOPA-Induced Dyskinesia

In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned mice, 3-(4-fluoro-2-methyl-benzyl)-piperidine derivatives significantly reduce abnormal involuntary movement (AIM) scores by 68-72% at 3 mg/kg (p < 0.001). This anti-dyskinetic effect correlates with D4R occupancy measured by ex vivo autoradiography, demonstrating target engagement at therapeutically relevant doses. Microdialysis in the dorsolateral striatum reveals normalization of glutamate overflow without affecting dopamine release, supporting a selective modulation of striatopallidal pathway hyperactivity. The temporal profile shows peak efficacy at 60-90 minutes post-administration, corresponding to plasma Cₘₐₓ values of 120-150 ng/mL. Critically, these compounds do not diminish the therapeutic efficacy of concomitant L-DOPA administration, maintaining rotational behavior improvements while controlling dyskinesia [9].

Multiparameter Optimization (MPO) for Central Nervous System Penetration

Balancing D4R potency with favorable CNS drug-like properties necessitated multiparameter optimization (MPO) scoring. The benchmark compound 1 (morpholine-based D4R antagonist) achieved a CNS MPO score of 4.7 but suffered from high intrinsic clearance (Clᵢₙₜ > 30 mL/min/kg). Early 3-benzyloxypiperidine derivatives exhibited suboptimal scores (3.5-3.8) due to elevated cLogP (>4.5) and high topological polar surface area (TPSA > 60 Ų). Strategic incorporation of pyridine and imidazopyridine heterocycles improved MPO scores to >4.5 by reducing cLogD (7.4) to 2.8-3.2 and maintaining TPSA at 45-55 Ų. The optimal 3-(4-fluoro-2-methyl-benzyl)-piperidine derivative exhibits a CNS MPO score of 4.3, with measured BBB permeability (Kₚ = 5.7 × 10⁻⁶ cm/s in MDCK-MDR1 monolayers) and acceptable intrinsic clearance (Clᵢₙₜ = 12 mL/min/kg in human hepatocytes) [10].

Target Engagement Strategies for Neurological Disorders

Cross-Reactivity Analysis with Biogenic Amine Receptors

Comprehensive off-target profiling reveals moderate affinity for histamine H₁ receptors (Kᵢ = 320 nM) and negligible activity (<30% inhibition at 1 μM) across 68 GPCRs, ion channels, and transporters. The 4-fluoro-2-methyl substitution pattern specifically reduces α₁-adrenergic receptor binding compared to unsubstituted benzyl derivatives (α₁ Kᵢ shift from 85 nM to >1 μM). Molecular determinants of selectivity include: (1) steric occlusion by the ortho-methyl group preventing deep cavity penetration in biogenic amine receptors with smaller binding pockets; (2) optimal halogen bonding between the para-fluorine and D4R Thr197 sidechain oxygen, an interaction absent in structurally homologous receptors. This selectivity profile minimizes risks of orthostatic hypotension (α₁-mediated) or sedation (H₁-mediated) during clinical deployment [4] .

Brain Network Modulation in Cortico-Basal Ganglia Pathways

Electrophysiological studies in MPTP-treated primates demonstrate that D4R antagonists normalize pathological information flow through cortico-basal ganglia-thalamocortical loops. Cortical stimulation evokes abnormal triphasic responses in the internal globus pallidus (GPi) of parkinsonian models: diminished inhibition (direct pathway) and prolonged late excitation (hyperdirect/indirect pathways). 3-(4-Fluoro-2-methyl-benzyl)-piperidine derivatives restore balanced responses by:

  • Direct Pathway Augmentation: Potentiating D4R-mediated disinhibition of striatopallidal GABAergic neurons, increasing cortically evoked inhibition in GPi by 3.2-fold (p = 0.008)
  • Indirect Pathway Modulation: Reducing STN-GPe oscillatory coupling via D4R-dependent suppression of glutamate release in striatal synapses
  • Thalamocortical Integration: Decreasing aberrant beta-band synchronization (13-30 Hz) between motor cortex and putamen by 47% (Cohen's d = 1.8)

Table 2: Electrophysiological Responses in Basal Ganglia Nuclei After D4R Antagonist Administration

Response Parameter6-OHDA Model6-OHDA + D4R AntagonistNormal State
Cortically evoked GPi inhibition latency18.2 ± 1.7 ms12.5 ± 0.9 ms*11.8 ± 0.8 ms
GPi inhibition amplitude (% baseline)62.3 ± 5.1%84.7 ± 6.3%*89.2 ± 4.8%
STN-GPe coherence (beta band)0.78 ± 0.050.41 ± 0.04*0.35 ± 0.03
Cortico-putenal synchronization0.65 ± 0.070.34 ± 0.05*0.29 ± 0.04

*Data expressed as mean ± SEM; *p < 0.01 vs. 6-OHDA model [5] [9]

Functional MRI during STN-DBS in parkinsonian primates shows that D4R antagonism enhances blood-oxygen-level-dependent (BOLD) signals in motor thalamus (+28%) while reducing hyperactivity in presupplementary motor area (-32%). This network reconfiguration parallels clinical improvements in bradykinesia (Unified Parkinson's Disease Rating Scale-III reduction ≥15 points) without inducing hyperkinesia. The effect magnitude correlates with increased fractional anisotropy in the thalamocortical tract (r = 0.79, p = 0.003), indicating structural-functional remodeling of motor circuits [5] [9].

Properties

CAS Number

955315-13-6

Product Name

3-(4-Fluoro-2-methyl-benzyl)-piperidine

IUPAC Name

3-[(4-fluoro-2-methylphenyl)methyl]piperidine

Molecular Formula

C13H18FN

Molecular Weight

207.29 g/mol

InChI

InChI=1S/C13H18FN/c1-10-7-13(14)5-4-12(10)8-11-3-2-6-15-9-11/h4-5,7,11,15H,2-3,6,8-9H2,1H3

InChI Key

OUTZXTYZSUFMEO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)CC2CCCNC2

Canonical SMILES

CC1=C(C=CC(=C1)F)CC2CCCNC2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.